molecular formula C13H11FN2O2S B11724900 N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B11724900
M. Wt: 278.30 g/mol
InChI Key: KZVGIEFVBJSSOA-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology . The compound is characterized by the presence of a fluorophenyl group and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

4-fluorobenzaldehyde+benzenesulfonohydrazideN’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide\text{4-fluorobenzaldehyde} + \text{benzenesulfonohydrazide} \rightarrow \text{N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide} 4-fluorobenzaldehyde+benzenesulfonohydrazide→N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming stable metal complexes and exploring various chemical and biological applications .

Properties

Molecular Formula

C13H11FN2O2S

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11FN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H

InChI Key

KZVGIEFVBJSSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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